Cas no 859859-94-2 (8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one)
8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Chemical and Physical Properties
Names and Identifiers
-
- 8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one
- 6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one, 8-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-
- 8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
-
- Inchi: 1S/C18H19NO6/c20-17-7-12(10-19-3-1-18(2-4-19)23-5-6-24-18)13-8-15-16(22-11-21-15)9-14(13)25-17/h7-9H,1-6,10-11H2
- InChI Key: NWDHWXWVZNGXRK-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC3OCOC=3C=C2C(CN2CCC3(OCCO3)CC2)=C1
8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-2797-2μmol |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-5μmol |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-10μmol |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-20μmol |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-1mg |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-2mg |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-3mg |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-4mg |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-5mg |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2797-10mg |
8-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859859-94-2 | 10mg |
$79.0 | 2023-09-11 |
8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
Professional Introduction to Compound with CAS No. 859859-94-2 and Product Name: 8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
The compound identified by the CAS number 859859-94-2 and the product name 8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This introduction aims to provide a comprehensive overview of its structural features, synthetic pathways, and the latest research applications that highlight its importance.
The molecular structure of this compound is characterized by a complex spirocyclic system consisting of a 1,4-dioxa-8-azaspiro[4.5]decan core linked to a methyl group via an oxygen atom. This unique arrangement introduces rigidity to the molecule while allowing for conformational flexibility, which is often a desirable property in drug candidates. The spirocyclic framework is further connected to a dioxolo[4,5-g]chromene moiety, which contributes to the molecule's overall heterocyclic complexity and potential biological activity.
From a synthetic perspective, the preparation of this compound involves multiple steps that showcase advanced organic chemistry techniques. The spirocyclic core can be synthesized through intramolecular cyclization reactions involving appropriately functionalized precursors. The introduction of the 1,4-dioxa unit requires careful control of reaction conditions to ensure high selectivity and yield. Subsequent functionalization with the dioxolo[4,5-g]chromene ring system typically involves condensation reactions or metal-catalyzed cross-coupling processes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular modeling studies suggest that the rigid spirocyclic structure may interact favorably with biological targets such as enzymes or receptors. The presence of multiple heteroatoms in the molecule also enhances its potential for hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.
In terms of pharmacological applications, preliminary in vitro studies have indicated that derivatives of this compound exhibit promising properties as inhibitors of various therapeutic targets. For instance, modifications to the methyl group or the dioxolo[4,5-g]chromene moiety have shown potential in modulating enzyme activity associated with inflammatory pathways. Additionally, the spirocyclic core has been explored as a scaffold for developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. The dioxolo[4,5-g]chromene ring system is particularly noteworthy due to its ability to undergo electronic transitions that make it suitable for photodynamic therapy applications. Furthermore, the oxygen-rich environment created by the 1,4-dioxa unit may contribute to metabolic stability, making this compound a candidate for oral administration.
Industrial-scale synthesis remains a challenge due to the complexity of the molecular framework. However, recent innovations in flow chemistry have provided new avenues for efficient production. Continuous flow reactors allow for precise control over reaction parameters such as temperature and pressure gradients during cyclization steps. This approach has significantly improved yields and reduced byproduct formation.
The compound's potential extends beyond traditional pharmaceutical applications into areas like materials science and agrochemicals. The spirocyclic architecture can be modified to enhance photophysical properties or improve stability under environmental stressors. Such modifications could lead to novel dyes or pesticides with improved efficacy and reduced environmental impact.
Future research directions include exploring enantioselective synthesis methods to obtain pure enantiomers of this compound. Chiral drugs often exhibit enhanced therapeutic effects due to their interaction with stereo-specific biological targets. Catalytic asymmetric methods using transition metals or biocatalysts could provide efficient routes to enantiopure forms without excessive waste generation.
In conclusion,8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one (CAS No. 859859-94-2) represents a structurally complex yet promising molecule with diverse applications across multiple scientific disciplines. Its unique spirocyclic framework combined with functional heterocycles positions it as an attractive candidate for further biochemical investigation and drug development efforts aimed at addressing unmet medical needs.
859859-94-2 (8-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)